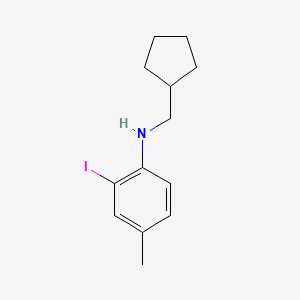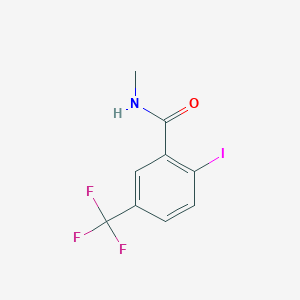
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isopropoxy group, a nitrophenoxy group, and an ethanamine moiety, all of which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 3-isopropoxyphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-isopropoxy-4-nitrophenol.
Etherification: The nitrophenol derivative is then reacted with 2-chloroethanamine under basic conditions to form 2-(3-isopropoxy-4-nitrophenoxy)ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Reduction: 2-(3-Isopropoxy-4-aminophenoxy)ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of its nitro and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the amine group can interact with various biological molecules, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-(3-Isopropoxy-4-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.
2-(3-Isopropoxy-4-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is unique due to the presence of both an isopropoxy group and a nitro group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-nitro-3-propan-2-yloxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.ClH/c1-8(2)17-11-7-9(16-6-5-12)3-4-10(11)13(14)15;/h3-4,7-8H,5-6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGOQIHPYSIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159780.png)
![3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159787.png)



